1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(4-nitrobenzylidene)ethanamine
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(4-nitrobenzylidene)ethanamine
Brand Name:
Vulcanchem
CAS No.:
300587-62-6
VCID:
VC0406097
InChI:
InChI=1S/C17H16N2O4/c1-12(17-11-22-15-4-2-3-5-16(15)23-17)18-10-13-6-8-14(9-7-13)19(20)21/h2-10,12,17H,11H2,1H3
SMILES:
CC(C1COC2=CC=CC=C2O1)N=CC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula:
C17H16N2O4
Molecular Weight:
312.32g/mol
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(4-nitrobenzylidene)ethanamine
CAS No.: 300587-62-6
Main Products
VCID: VC0406097
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32g/mol
CAS No. | 300587-62-6 |
---|---|
Product Name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(4-nitrobenzylidene)ethanamine |
Molecular Formula | C17H16N2O4 |
Molecular Weight | 312.32g/mol |
IUPAC Name | N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-1-(4-nitrophenyl)methanimine |
Standard InChI | InChI=1S/C17H16N2O4/c1-12(17-11-22-15-4-2-3-5-16(15)23-17)18-10-13-6-8-14(9-7-13)19(20)21/h2-10,12,17H,11H2,1H3 |
Standard InChIKey | LUOMUELPGBIZEJ-UHFFFAOYSA-N |
SMILES | CC(C1COC2=CC=CC=C2O1)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | CC(C1COC2=CC=CC=C2O1)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
PubChem Compound | 2836296 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume